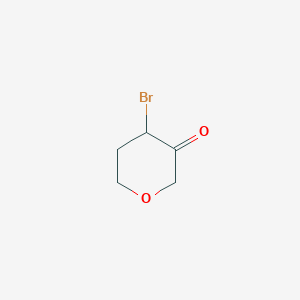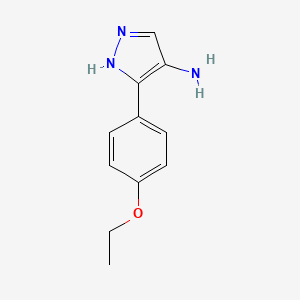
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through nucleophilic substitution reactions.
Incorporation of the Propylamino Group: The propylamino group is introduced via amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl and propylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidine ring may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Research: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Materials Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Industrial Chemistry: The compound is used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
- Tert-butyl3-(2-hydroxyethyl)-3-(ethylamino)azetidine-1-carboxylate
- Tert-butyl3-(2-hydroxyethyl)-3-(butylamino)azetidine-1-carboxylate
Uniqueness
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H26N2O3 |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
tert-butyl 3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-7-14-13(6-8-16)9-15(10-13)11(17)18-12(2,3)4/h14,16H,5-10H2,1-4H3 |
InChI-Schlüssel |
WUKZZFMKPSUIBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1(CN(C1)C(=O)OC(C)(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


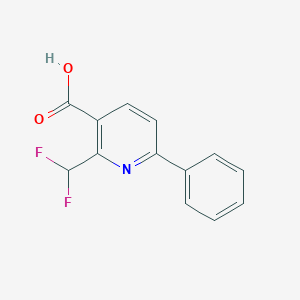
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
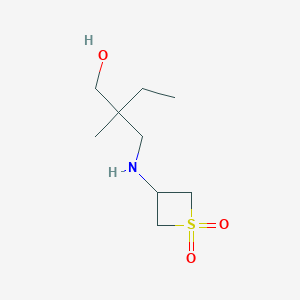
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)
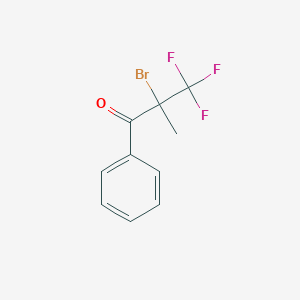
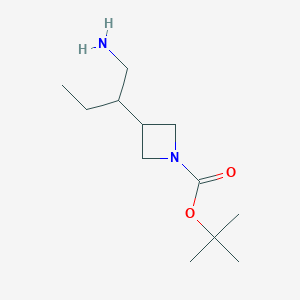
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)
